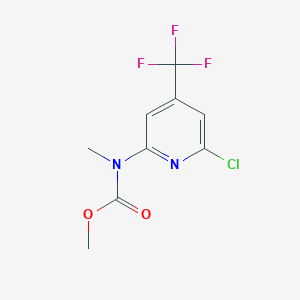Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylmethylcarbamate
CAS No.: 1160994-80-8
Cat. No.: VC2737169
Molecular Formula: C9H8ClF3N2O2
Molecular Weight: 268.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1160994-80-8 |
|---|---|
| Molecular Formula | C9H8ClF3N2O2 |
| Molecular Weight | 268.62 g/mol |
| IUPAC Name | methyl N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C9H8ClF3N2O2/c1-15(8(16)17-2)7-4-5(9(11,12)13)3-6(10)14-7/h3-4H,1-2H3 |
| Standard InChI Key | BXYMWBXEUKAPIV-UHFFFAOYSA-N |
| SMILES | CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)C(=O)OC |
| Canonical SMILES | CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)C(=O)OC |
Introduction
Chemical Structure and Properties
Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylmethylcarbamate belongs to the family of carbamate compounds that incorporate a pyridine ring structure with both chloro and trifluoromethyl substitutions. The compound features a 6-chloro-4-(trifluoromethyl)pyridine core with a methyl carbamate functional group at the 2-position. Its structure incorporates several key functional groups that contribute to its chemical behavior and potential applications in various fields.
Physical and Chemical Properties
Based on the available data for similar compounds, Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylmethylcarbamate likely exhibits the following properties:
| Property | Value/Description |
|---|---|
| Physical State | Solid at room temperature |
| Molecular Formula | C9H8ClF3N2O2 |
| Molecular Weight | Approximately 268.62 g/mol |
| Solubility | Limited water solubility, soluble in organic solvents |
| Stability | Stable under recommended storage conditions |
| Reactivity | May react with strong oxidizing agents |
The compound contains a trifluoromethyl group at the 4-position of the pyridine ring, which contributes to its lipophilicity and potentially affects its biological activity. The chloro substituent at the 6-position and the carbamate group add further complexity to its chemical behavior and interactions with biological systems.
Structural Characteristics
The trifluoromethyl group is known to impart specific properties to molecules, including increased lipophilicity, metabolic stability, and altered electronic properties. These characteristics make trifluoromethylated compounds particularly interesting for pharmaceutical and agrochemical applications. The presence of the carbamate functionality also suggests potential biological activity, as carbamates are common in various bioactive compounds.
Stability and Reactivity
Understanding the stability and reactivity of Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylmethylcarbamate is crucial for both its synthesis and applications.
Reactivity Patterns
The compound may react with strong oxidizing agents, which is a common characteristic of many organic compounds . The decomposition of similar compounds can generate potentially hazardous products including carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides . This reactivity profile necessitates careful handling and storage to prevent unwanted reactions or degradation.
Conditions to Avoid
For similar compounds in this class, dust generation should be avoided to minimize potential hazards . Proper handling protocols should be implemented to ensure safe working conditions when dealing with this compound.
Toxicological Information
Safety considerations are paramount when working with synthetic chemical compounds, particularly those with potential biological activity.
Health Effects
Similar compounds may cause inflammation upon skin contact, characterized by itching, scaling, reddening, blistering, pain, or dryness . Eye contact may result in redness, pain, or severe eye damage. Inhalation could cause irritation of the lungs and respiratory system. In extreme cases, overexposure to similar compounds could result in serious illness .
Ecological Considerations
Environmental impact is an important consideration for any chemical compound, particularly those that might find applications in agriculture or other fields where environmental exposure is likely.
Structure-Activity Relationship Studies
Understanding how structural modifications affect the activity of compounds like Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylmethylcarbamate is crucial for optimizing their properties for specific applications.
Impact of Structural Modifications
Structure-activity relationship (SAR) studies on similar compounds have shown that modifications at various positions can significantly impact their potency and lipophilicity . The positioning of the trifluoromethyl group, for instance, can substantially alter a compound's biological activity and physicochemical properties.
Optimization Strategies
Research on related compounds has demonstrated that conformational restriction of certain functional groups can enhance potency . Additionally, the incorporation of specific substituents (such as cyclopropylmethylamide, phenylpiperidine, or hydroxypyrrolidine groups) has been shown to significantly improve the activity of similar heterocyclic compounds .
Future Research Directions
Several key areas warrant further investigation to fully understand and exploit the properties of Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylmethylcarbamate.
Comprehensive Characterization
A complete characterization of the physical, chemical, and biological properties of this compound would provide a solid foundation for further research. This should include detailed spectroscopic analysis, crystal structure determination, and systematic evaluation of its reactivity under various conditions.
Biological Activity Screening
Systematic screening for biological activity against various targets would help identify potential applications in pharmaceutical or agricultural contexts. This could include enzyme inhibition assays, antimicrobial testing, and evaluation of effects on specific cellular pathways.
Environmental Impact Assessment
Given the presence of a trifluoromethyl group and other potentially persistent moieties, detailed studies on the environmental fate and impact of this compound would be valuable, particularly if it shows promise for applications with potential environmental exposure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume